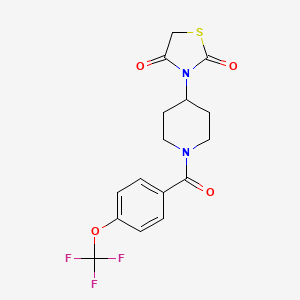![molecular formula C12H13FN6O2 B2404058 {4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine CAS No. 672918-95-5](/img/structure/B2404058.png)
{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring that consists of two nitrogen atoms. It’s a key component of many larger biomolecules, including the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings with various functional groups attached. For example, 4-amino-3-fluorophenylboronic acid has a fluorine atom and an amino group attached to a phenyl ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the amino group (-NH2) is a common functional group that can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amino group can affect the compound’s reactivity and solubility .
Aplicaciones Científicas De Investigación
Antifungal and Antitumor Agents
One study synthesized and evaluated nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, demonstrating significant antitumor activity against methotrexate-resistant murine reticulosarcoma, combining significant antitumor activity with minimal toxicity (Robson et al., 1997).
Neuroprotective Agents
Another study focused on novel 4-arylpyrimidine derivatives, showing potential as anti-anoxic and anti-lipid peroxidation agents, indicating their use in cerebral protective strategies (Kuno et al., 1992).
Inhibition of Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated inhibition of immune-activated nitric oxide production, with one derivative showing higher activity than the most potent reference compound, suggesting applications in immunoregulation (Jansa et al., 2014).
Fluorescent Sensors for Biomolecule Detection
The development of a solvatochromic fluorophore based on 4-N,N-dimethylamino-1,8-naphthalimide for studying protein-protein interactions highlights the compound's utility in bioanalytical applications, offering advantages such as greater chemical stability and improved synthetic accessibility (Loving & Imperiali, 2008).
Antimicrobial and Cytotoxic Agents
A study on a nickel(II) complex incorporating 2-aminopyrimidine and 4-chloropyridine-2,6-dicarboxylate revealed antimicrobial activities against various bacteria and fungi, as well as cytotoxic effects on cancer cell lines, demonstrating the compound's potential in antimicrobial and anticancer applications (Abdolmaleki et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-(3-fluorophenyl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O2/c1-18(2)12-16-10(14)9(19(20)21)11(17-12)15-8-5-3-4-7(13)6-8/h3-6H,1-2H3,(H3,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCWOBZBZVTOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403977.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2403983.png)
![N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2403987.png)
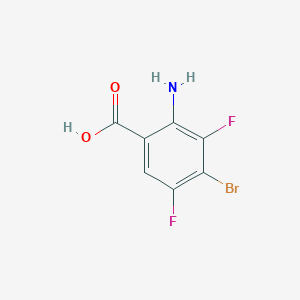
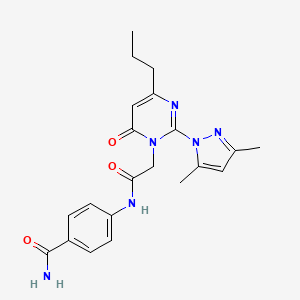
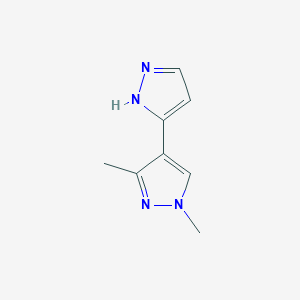
![(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2403992.png)
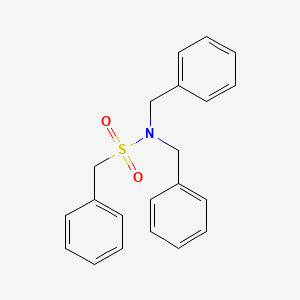

![2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2403996.png)
